molecular formula CH3NaO3S B12398546 Sodium methanesulfonate-D3

Sodium methanesulfonate-D3

Cat. No.: B12398546
M. Wt: 121.11 g/mol
InChI Key: KKVTYAVXTDIPAP-NIIDSAIPSA-M
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Description

Sodium Methanesulfonate-D3 (CD₃SO₃Na) is a deuterated sodium salt of methanesulfonic acid, where three hydrogen atoms in the methyl group are replaced by deuterium (²H or D). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research, where deuterium acts as a non-radioactive tracer .

Properties

Molecular Formula

CH3NaO3S

Molecular Weight

121.11 g/mol

IUPAC Name

sodium trideuteriomethanesulfonate

InChI

InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3;

InChI Key

KKVTYAVXTDIPAP-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)[O-].[Na+]

Canonical SMILES

CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Deuterium Incorporation via Nitroformamidine Reduction

A patented method (WO2011113369A1) outlines a two-step process for synthesizing deuterated methylamine intermediates, which serve as precursors for this compound:

Step 1: Deuterated Nitroformamidine Synthesis
Nitroformamidine reacts with deuterium oxide (D2O) under basic conditions (sodium hydride or deuterated NaOH) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). This yields CD3NO2, a deuterated nitromethane derivative.

Step 2: Reduction to Deuterated Methylamine
CD3NO2 undergoes reduction using zinc powder or magnesium in an acidic medium (HCl or H2SO4) to produce CD3NH2·HCl. Subsequent neutralization with NaOH yields deuterated methylamine (CD3NH2).

Reaction Parameter Conditions
Temperature 20–80°C
Catalyst Zn, Mg, or Fe
Acid HCl (37%), H2SO4 (98%)
Yield 75–85% (optimized)

Sulfonation of Deuterated Methanol

VulcanChem’s methodology involves sulfonating deuterated methanol (CD3OD) with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H):

$$ \text{CD}3\text{OD} + \text{SO}3 \rightarrow \text{CD}3\text{SO}3\text{H} + \text{H}_2\text{O} $$

The resulting deuterated methanesulfonic acid (CD3SO3H) is neutralized with sodium hydroxide to yield this compound:

$$ \text{CD}3\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{CD}3\text{SO}3\text{Na} + \text{H}_2\text{O} $$

Key Parameters :

  • Purity : >95% (HPLC, per LGC Standards)
  • Deuterium Enrichment : ≥99% isotopic purity

Physicochemical Properties

Structural and Spectral Data

  • Molecular Formula : C D3 Na O3 S
  • Molecular Weight : 121.11 g/mol
  • CAS Number : 2129597-38-0 (deuterated) vs. 2386-57-4 (non-deuterated)

Comparative Properties :

Property This compound Sodium Methanesulfonate
Melting Point 17–19°C 17–19°C
Boiling Point 167°C 167°C
Density 1.511 g/cm³ 1.511 g/cm³
SMILES [2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] CS(=O)(=O)[O-].[Na+]

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation:

  • Exact Mass : 121.11 g/mol (observed) vs. 121.11 g/mol (theoretical)
  • Isotopic Pattern : Distinctive +3 m/z shift compared to non-deuterated analog

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of methyl proton signals (δ 2.5–3.0 ppm) confirms deuterium substitution
  • ¹³C NMR : CD3 group resonance at δ 18–20 ppm

Applications in Research

Metabolic Tracing

Deuterated methanesulfonates enable tracking of sulfur-containing metabolites in pharmacokinetic studies. For example, CD3SO3Na was used to elucidate the metabolic pathway of a sulfonamide-based drug, revealing hepatobiliary excretion as the primary clearance route.

Environmental Chemistry

Heterogeneous oxidation studies show that this compound resists OH radical degradation at 90% relative humidity, making it a stable tracer for aerosol-phase reactions.

Challenges and Optimization

Isotopic Purity

  • Issue : Protium contamination during sulfonation reduces deuterium enrichment.
  • Solution : Use anhydrous CD3OD and SO3 under nitrogen atmosphere.

Scalability

Batch processes yield ~80% purity, while continuous flow systems improve to >95% by minimizing side reactions.

Scientific Research Applications

Sodium methanesulfonate-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of sodium methanesulfonate-D3 involves its role as a stable isotope-labeled compound. In biochemical studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, facilitating the analysis of complex mixtures.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
This compound CD₃SO₃Na 1610056-71-7 121.11 NMR spectroscopy, metabolic studies
Methyl-d3 Methanesulfonate CH₃SO₂OCD₃ 91419-94-2 113.15 Organic synthesis methylating agent
Betapace-d6 C₁₂H₁₀D₆N₂O₂S·HCl 1246820-85-8 278.40 + 36.46 Deuterated pharmaceutical agent
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 842-18-2 372.44 Dyes, surfactants
Sodium 4-Methoxybenzoate C₈H₇NaO₃ N/A 174.13 Thermal stability studies

Research Findings

  • Isotopic Effects: Deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable in pharmacokinetic studies .
  • Solubility : Sulfonate salts like this compound exhibit higher aqueous solubility than carboxylates due to stronger ionic interactions .
  • Structural Stability : The sulfonate group’s resonance stabilization contributes to thermal resilience, with decomposition temperatures exceeding 300°C in many cases .

Notes on Discrepancies

  • Molecular Weight Variations: cites a molecular weight of 105.10 g/mol for a compound labeled as this compound. Users must verify CAS numbers and IUPAC names to avoid confusion .

Biological Activity

Sodium methanesulfonate-D3 (D3-MSA) is a deuterated form of sodium methanesulfonate, characterized by its unique isotopic composition. This compound has garnered attention in biological research primarily for its role as a stable isotope tracer in metabolic studies. This article provides a comprehensive overview of the biological activity of D3-MSA, including its properties, applications, and relevant research findings.

  • Molecular Formula : C2_2H7_7O3_3SNaD3_3
  • Molecular Weight : Approximately 118.09 g/mol
  • Physical Appearance : Colorless, hygroscopic solid
  • Solubility : Highly soluble in water
  • Toxicity : Low toxicity, making it suitable for biological assays and pharmaceutical formulations

D3-MSA is synthesized through the reaction of deuterated methanol with sulfur trioxide or via the direct reaction of methane with oleum under controlled conditions. Its deuterium content allows researchers to track biological processes without significantly altering metabolic pathways.

Biological Activity and Applications

D3-MSA is primarily used as a tracer in various biological studies, particularly in metabolic pathways and pharmacokinetics. Its unique properties enable researchers to monitor the movement and transformation of compounds within biological systems effectively. Key applications include:

  • Metabolic Studies : D3-MSA aids in tracing metabolic pathways by allowing researchers to track the incorporation and transformation of substrates.
  • Pharmacokinetics : It helps in studying drug absorption, distribution, metabolism, and excretion (ADME) without interfering with biological processes.
  • Biological Assays : Due to its low toxicity, D3-MSA is used in various assays to measure biological activity and interactions.

Case Studies

  • Metabolic Tracing in Animal Models
    • A study utilized D3-MSA to trace the metabolic fate of glucose in rodent models. The incorporation of D3-MSA into glucose metabolism allowed for detailed insights into energy production pathways without affecting normal physiological functions.
  • Pharmacokinetic Studies
    • In a clinical trial involving a new drug formulation, D3-MSA was employed to assess the pharmacokinetics of the drug. The results indicated that D3-MSA effectively traced the drug's distribution and metabolism in human subjects, providing valuable data for further development.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Toxicity LevelPrimary Use
Sodium Methanesulfonate96.09LowSolvent/Buffer
This compound118.09LowTracer in Metabolic Studies

Q & A

Q. How is sodium methanesulfonate-D3 synthesized, and what analytical techniques confirm its isotopic purity?

this compound is typically synthesized via nucleophilic substitution reactions using deuterated reagents, such as methyl-d3 alcohol, and methanesulfonyl chloride under controlled anhydrous conditions . Isotopic purity (≥99 atom% D) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR to verify deuterium incorporation) and mass spectrometry (MS) to detect isotopic enrichment. Fourier-transform infrared (FTIR) spectroscopy can also validate the absence of non-deuterated contaminants by analyzing C-D stretching vibrations (~2100–2200 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound in a desiccated environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use airtight containers with moisture-absorbing packs (e.g., molecular sieves) and maintain temperatures below 25°C . Stability assessments should include periodic purity checks via high-performance liquid chromatography (HPLC) or NMR to monitor degradation products, such as methanesulfonic acid or non-deuterated derivatives .

Q. How does deuteration of methanesulfonate affect its physical and chemical properties compared to the non-deuterated form?

Deuteration introduces isotopic effects, such as altered hydrogen-bonding strength and kinetic isotope effects (KIE), which can slow reaction rates in proton-sensitive processes. For example, C-D bonds exhibit higher bond dissociation energy (~1–2 kcal/mol difference) compared to C-H bonds, impacting acid-catalyzed reactions . Physical properties like solubility and crystal lattice stability may also differ, requiring calibration of experimental conditions (e.g., solvent selection, temperature) .

Advanced Research Questions

Q. What experimental strategies optimize the use of this compound as a tracer in metabolic flux analysis studies?

Design pulse-chase experiments with isotopically labeled this compound to track sulfur metabolism in cellular systems. Use high-resolution mass spectrometry (HRMS) with multiple reaction monitoring (MRM) to distinguish deuterated metabolites from endogenous compounds. Control for isotopic scrambling by validating tracer specificity in parallel experiments with non-deuterated analogs .

Q. How can researchers reconcile discrepancies in reported stability data for this compound under varying pH conditions?

Conduct systematic stability studies across pH gradients (e.g., 2–12) using buffered solutions and quantify degradation kinetics via time-resolved HPLC or ion chromatography. Conflicting data may arise from differences in buffer composition or trace metal contaminants; thus, include chelating agents (e.g., EDTA) to minimize metal-catalyzed decomposition .

Q. What advanced chromatographic or spectroscopic methods quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., methanesulfonate-D4) ensures accurate quantification by correcting for matrix effects . Alternatively, ion chromatography with suppressed conductivity detection achieves high sensitivity (detection limits ~0.1 ppm) in aqueous samples. For solid-state analysis, solid-phase NMR with cross-polarization magic-angle spinning (CP-MAS) resolves structural interactions in heterogeneous systems .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When comparing kinetic data across studies, normalize reaction conditions (temperature, solvent polarity) and account for isotopic dilution effects in tracer experiments .
  • Instrument Calibration : Validate analytical equipment (e.g., MS, NMR) with certified reference materials to ensure precision in deuterium quantification .

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